molecular formula C6H6ClN5 B175929 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-66-4

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B175929
CAS No.: 100644-66-4
M. Wt: 183.6 g/mol
InChI Key: LSZNUJWHYLMPRG-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including antitumor, antiviral, and antibacterial activities . The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves a multi-step process starting from commercially available precursors. One common method involves the condensation of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with formamide to form 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. These conditions may include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Scientific Research Applications

Biological Activities

Research indicates that 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibits various biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models. These compounds target specific kinases involved in cancer progression, demonstrating promising results against various cancer types .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown effectiveness against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has also identified anti-inflammatory properties associated with this compound class. By modulating inflammatory pathways, these compounds may offer therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound, suggesting its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
This compoundMCF715.2
Control (Doxorubicin)MCF70.5

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings showed that it inhibited bacterial growth effectively at concentrations of 50 µg/mL and lower.

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli25

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 and its potential as a therapeutic agent in cancer treatment highlight its significance in scientific research .

Biological Activity

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS No. 100644-66-4) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

The chemical structure of this compound is characterized by its molecular formula C₆H₆ClN₅ and a molecular weight of 183.60 g/mol. The compound features a chlorinated pyrazole moiety, which is significant for its biological interactions.

PropertyValue
CAS Number100644-66-4
Molecular FormulaC₆H₆ClN₅
Molecular Weight183.60 g/mol
Purity>95%
Log P (octanol-water)0.77

Anticancer Potential

Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer activity through various mechanisms. For example, compounds in this class have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.

  • Mechanism of Action : The anticancer effects are attributed to the inhibition of DNA replication and disruption of cell signaling pathways. Computational studies have demonstrated that these compounds can interact with DNA through minor groove binding, leading to significant biological effects .
  • Case Study : In a comparative study involving several derivatives, it was found that certain pyrazolo compounds exhibited IC50 values in the low micromolar range against breast and cervical cancer cell lines. The specific derivative containing the pyrazolo[3,4-d]pyrimidine scaffold showed enhanced efficacy compared to non-chlorinated analogs .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of various enzymes involved in cancer progression and inflammation.

Research Findings

A review of literature reveals several studies focusing on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of chlorinated pyrazoles with appropriate amines under controlled conditions to yield high-purity products .

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds derived from this scaffold possess anti-inflammatory properties alongside their anticancer activities. These findings suggest a dual mechanism that could be exploited for therapeutic interventions in diseases characterized by inflammation and uncontrolled cell growth .

Properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZNUJWHYLMPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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